molecular formula C10H7ClN2O2 B13227174 5-chloro-2-(1H-imidazol-1-yl)benzoic acid

5-chloro-2-(1H-imidazol-1-yl)benzoic acid

Katalognummer: B13227174
Molekulargewicht: 222.63 g/mol
InChI-Schlüssel: WVQUFKXLBBAUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(1H-imidazol-1-yl)benzoic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid typically involves the reaction of 5-chloro-2-nitrobenzoic acid with imidazole under specific conditions. The nitro group is first reduced to an amine, which then undergoes cyclization with imidazole to form the desired product. Common reagents used in this synthesis include reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, and dehydrating agents for the cyclization step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-imidazol-1-yl)benzoic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-chloro-2-(1H-pyrazol-1-yl)benzoic acid: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.

    5-chloro-2-(1H-triazol-1-yl)benzoic acid: Contains a triazole ring, which may exhibit different pharmacological activities compared to the imidazole derivative.

Uniqueness

5-chloro-2-(1H-imidazol-1-yl)benzoic acid is unique due to the presence of both the chlorine substituent and the imidazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H7ClN2O2

Molekulargewicht

222.63 g/mol

IUPAC-Name

5-chloro-2-imidazol-1-ylbenzoic acid

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15)

InChI-Schlüssel

WVQUFKXLBBAUSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.